molecular formula C12H19NO B13034334 (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL

Cat. No.: B13034334
M. Wt: 193.28 g/mol
InChI Key: BPLOSCYHANWPKX-BXKDBHETSA-N
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Description

(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is a chiral β-amino alcohol with a stereochemically defined configuration (1S,2R). Its structure features a propan-2-ol backbone substituted with an amino group at position 1 and a 4-(methylethyl)phenyl (isopropylphenyl) group. The 4-(methylethyl) group contributes to its lipophilicity, influencing solubility, membrane permeability, and receptor interactions .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m1/s1

InChI Key

BPLOSCYHANWPKX-BXKDBHETSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)C(C)C)N)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amides and esters.

Scientific Research Applications

(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s stereochemistry allows it to fit into active sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring and stereochemistry. These variations significantly impact physicochemical properties and biological activity:

Compound Name Substituents on Phenyl Ring Molecular Formula CAS Number Key Properties/Activities
Target Compound 4-(methylethyl) C12H19NO Not specified Moderate lipophilicity, potential β-adrenoceptor affinity
(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol 2-fluoro-4-(trifluoromethyl) C10H10F4NO 1212916-87-4 High electronegativity, enhanced metabolic stability
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL 2-fluoro-4-methyl C10H14FNO 862594-16-9 Reduced steric bulk, improved solubility in polar solvents
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol 2-chloro-4-(trifluoromethyl) C10H10ClF3NO 1212998-44-1 Increased halogenation, potential cytotoxicity
Key Observations:
  • Electron-Withdrawing Groups : Compounds with 2-fluoro-4-(trifluoromethyl) or 2-chloro-4-(trifluoromethyl) substituents exhibit higher electronegativity, which may enhance binding to hydrophobic pockets in enzymes or receptors but reduce aqueous solubility .
  • Metabolic Stability : Fluorinated analogs (e.g., 2-fluoro-4-(trifluoromethyl)) are less prone to oxidative metabolism due to the stability of C-F bonds, suggesting longer half-lives .

Stereochemical Considerations

The (1S,2R) configuration is critical for activity. For example, the (1R,2R) isomer of the 2-fluoro-4-methyl analog shows distinct receptor-binding profiles, highlighting the role of stereochemistry in pharmacological specificity . The target compound’s (1S,2R) configuration may favor interactions with adrenergic receptors, similar to related β-amino alcohols tested for antiarrhythmic and spasmolytic activity .

Pharmacological and Regulatory Insights

  • Antiarrhythmic Activity: Structurally related (2R,S)-amino alcohols with methoxy and indole substituents demonstrated potent antiarrhythmic effects and α1-/β1-adrenoceptor binding, suggesting that the target compound’s isopropyl group may modulate similar pathways with altered potency .
  • Pharmaceutical Impurities: Impurities such as (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) highlight the importance of stereochemical purity in manufacturing. The target compound’s defined (1S,2R) configuration reduces risk of adverse effects compared to racemic mixtures .

Biological Activity

(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL, with the CAS number 1212931-55-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NO
  • Molecular Weight : 193.28 g/mol
  • Structural Characteristics : This compound features an amino group and a substituted phenyl ring which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255 µg/mL
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125 µg/mL
Escherichia coliNotable inhibition observed

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action enhances its efficacy against a range of pathogens .

Study on Antimicrobial Efficacy

In a comparative study examining various derivatives of phenolic compounds, this compound was identified as one of the most potent compounds against MRSA. The study utilized standard methods to determine MIC values and concluded that modifications in the phenyl ring significantly enhanced antibacterial activity .

Evaluation in Preclinical Models

Preclinical evaluations have indicated that this compound exhibits not only antimicrobial properties but also potential anti-inflammatory effects. In vitro assays demonstrated reduced pro-inflammatory cytokine production in macrophage cultures treated with the compound, suggesting its utility in managing inflammatory conditions alongside infections .

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